2-Ethyl-3-hydroxybutanoic acid

Übersicht

Beschreibung

Synthesis Analysis 2-Ethyl-3-hydroxybutanoic acid is synthesized through various chemical and enzymatic approaches. One method involves the enzymatic reduction of ethyl 4-chloroacetoacetate using whole recombinant cells expressing a secondary alcohol dehydrogenase, leading to high yields and enantiomeric excess without the need for additional NADH (Yamamoto, Matsuyama, & Kobayashi, 2002).

Molecular Structure Analysis Studies have determined the structures of related complexes, such as chromium(V/IV/III)-2-ethyl-2-hydroxybutanoato(2-/1-) complexes in frozen aqueous solutions, through X-ray absorption spectroscopic studies. These structures provide insights into the chemical and physical properties of this compound derivatives (Levina et al., 2004).

Chemical Reactions and Properties Chemical reactions involving this compound include its gas-phase elimination kinetics, revealing the reaction products and providing a detailed kinetic model. Such studies help understand the reactivity and stability of this compound under various conditions (Chuchani, Martín, & Rotinov, 1995).

Physical Properties Analysis The physical properties of this compound derivatives, such as oligomers of (R)-3-hydroxyvaleric acid, have been investigated to understand their behavior in different conditions. Differential scanning calorimetry and wide-angle X-ray diffractometry revealed the formation of hetero-stereocomplexes between poly(l-2-hydroxybutanoic acid) and poly(d-2-hydroxy-3-methylbutanoic acid), indicating a significant impact on their physical properties (Tsuji & Hayakawa, 2014).

Chemical Properties Analysis The chemical properties of this compound, including its reactivity and interaction with other compounds, have been studied through various spectroscopic techniques. EPR and H ENDOR spectroscopy, for example, have been used to examine the solution equilibria of its complexes, shedding light on its chemical behavior in different environments (Branca et al., 1993).

Wissenschaftliche Forschungsanwendungen

Enantiomer Synthesis and Analysis

- Chiral Synthesis and Enantiomer Conversion : 2-Ethyl-3-hydroxybutanoic acid has been utilized in the synthesis of its enantiomers. A study demonstrated the conversion of (R)-3-hydroxybutanoic acid to its (S)-enantiomer and further to its lactone, (S)-4-methylixetan-2-one, using ethyl orthoacetate. This process is significant in producing enantiomerically pure 3-hydroxybutanoic acid derivatives from biopolymers like PHB (Griesbeck & Seebach, 1987).

Wine Analysis and Sensory Evaluation

- Analysis in Wines : Ethyl 2-hydroxy-3-methylbutanoate, closely related to this compound, has been identified as a marker of lactic acid bacteria esterase activity in wines. Its enantiomers were quantitated in wines, and sensory evaluations concluded that this compound does not significantly contribute to the fruity aroma of red wine (Gammacurta et al., 2018).

Chemical and Enzymatic Synthesis

- Chemical and Enzymatic Approaches for Synthesis : The acid is integral in synthesizing ethyl (R)-4-cyano-3-hydroxybutanoate (HN), crucial for producing the cholesterol-lowering drug atorvastatin and other compounds like l-carnitine. Various synthetic methods, including chemical and enzymatic routes, have been explored to optimize the production of HN (You, Liu, & Zheng, 2013).

Role in Red Wine Aging

- Influence on Wine Aging : Research on substituted acids and esters in red wines found that compounds like ethyl 2-ethyl-3-hydroxybutanoate play a role in the aging process of wine. The study highlighted the correlation between wine age and levels of such esters, contributing to understanding the aging and flavor profile development in wines (Lytra et al., 2017).

Enzymatic Reduction Studies

- Enzymatic Reduction Research : Studies have been conducted on the enzymatic reduction of compounds closely related to this compound, like ethyl 2-acetoxy-3-oxobutanoate. These studies provide insights into the synthesis of chiral compounds and have implications in pharmaceutical applications (Sakai et al., 1986).

Safety and Hazards

The safety information for 2-Ethyl-3-hydroxybutanoic acid indicates that it is potentially dangerous. The hazard statements include H315, H318, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

Wirkmechanismus

Target of Action

Similar compounds often interact with enzymes or receptors involved in metabolic pathways .

Mode of Action

It’s likely that it interacts with its targets in a way that modulates their activity, leading to changes in cellular processes .

Biochemical Pathways

It’s plausible that it could be involved in pathways related to metabolism, given its structural similarity to other metabolic intermediates .

Pharmacokinetics

Its metabolism and excretion would likely involve standard biochemical processes .

Result of Action

Based on its structure, it could potentially influence cellular processes by modulating the activity of target enzymes or receptors .

Biochemische Analyse

Biochemical Properties

2-Ethyl-3-hydroxybutanoic acid plays a significant role in biochemical reactions, particularly as a substrate or intermediate in metabolic pathways. It interacts with enzymes such as dehydrogenases and oxidoreductases, which facilitate its conversion into other metabolites. These interactions often involve the transfer of electrons or hydrogen atoms, highlighting the compound’s role in redox reactions . Additionally, this compound can act as a ligand for certain proteins, influencing their conformation and activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. For instance, it can modulate the expression of genes related to antioxidative stress, such as metallothionein 2 (MT2A), thereby enhancing the cell’s ability to counteract oxidative damage . Furthermore, this compound affects cellular metabolism by serving as a substrate in energy production pathways, impacting overall cellular energy balance.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific enzymes, either inhibiting or activating their activity. For example, its interaction with dehydrogenases can lead to the reduction or oxidation of the compound, influencing metabolic flux . Additionally, this compound can affect gene expression by acting as a signaling molecule, thereby modulating the transcription of target genes involved in metabolic and stress response pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in vitro or in vivo can lead to adaptive responses in cells, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance metabolic activity and stress response mechanisms. At high doses, it can exhibit toxic effects, such as oxidative damage and disruption of cellular homeostasis . Threshold effects are observed, where a specific dosage range elicits a beneficial response, while doses beyond this range lead to adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to fatty acid metabolism and energy production. It interacts with enzymes such as dehydrogenases and oxidoreductases, facilitating its conversion into other metabolites . These interactions can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its biological activity, as its accumulation in certain tissues may enhance its effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its presence in the mitochondria can influence energy production and metabolic processes, while its localization in the cytoplasm may affect signaling pathways and gene expression.

Eigenschaften

IUPAC Name |

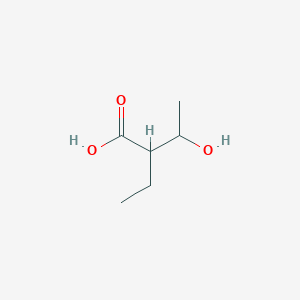

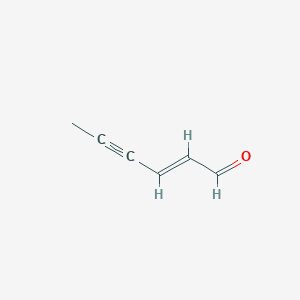

2-ethyl-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-5(4(2)7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBSGNFITSHAJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

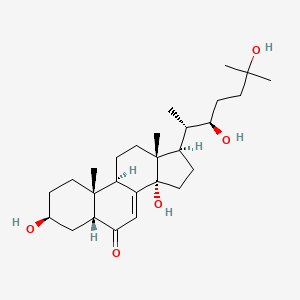

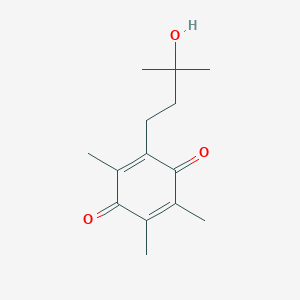

![N-[2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1253584.png)

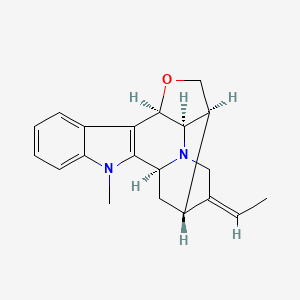

![1,3,5,7-Tetrakis[4-(diacetoxyiodo)phenyl]adamantane](/img/structure/B1253586.png)

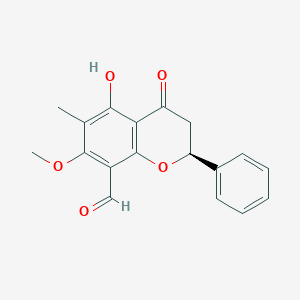

![[(1R,2R,4R,6R,9R,10R,11R,12S,14R,15R,18R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate](/img/structure/B1253597.png)